N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1014026-78-8
VCID: VC7499764
InChI: InChI=1S/C21H20N6O3S/c1-15-14-18(8-9-19(15)30-2)31(28,29)26-17-6-4-16(5-7-17)23-20-10-11-21(25-24-20)27-13-3-12-22-27/h3-14,26H,1-2H3,(H,23,24)
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC
Molecular Formula: C21H20N6O3S
Molecular Weight: 436.49

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide

CAS No.: 1014026-78-8

Cat. No.: VC7499764

Molecular Formula: C21H20N6O3S

Molecular Weight: 436.49

* For research use only. Not for human or veterinary use.

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide - 1014026-78-8

Specification

CAS No. 1014026-78-8
Molecular Formula C21H20N6O3S
Molecular Weight 436.49
IUPAC Name 4-methoxy-3-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Standard InChI InChI=1S/C21H20N6O3S/c1-15-14-18(8-9-19(15)30-2)31(28,29)26-17-6-4-16(5-7-17)23-20-10-11-21(25-24-20)27-13-3-12-22-27/h3-14,26H,1-2H3,(H,23,24)
Standard InChI Key QTSUTPGCAMORLH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₁H₂₀N₆O₃S, reflects a hybrid structure combining three pharmacophoric elements:

  • A pyridazine ring (C₄H₄N₂) at the core, substituted at position 6 with a 1H-pyrazole group (C₃H₃N₂).

  • A 4-methoxy-3-methylbenzenesulfonamide moiety (C₈H₁₁NO₃S) linked via an aniline bridge.

The IUPAC name, 4-methoxy-3-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide, underscores its connectivity. Key structural features include:

  • Sulfonamide group (-SO₂NH-): Imparts hydrogen-bonding capacity and acidity (pKa ~10).

  • Pyridazine-pyrazole system: Enhances π-π stacking and dipole interactions with protein targets .

  • Methoxy and methyl groups: Influence lipophilicity (clogP ≈ 3.2) and metabolic stability.

Table 1: Molecular Properties

PropertyValue
Molecular Weight436.49 g/mol
Exact Mass436.127 Da
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors8 (N, O, S=O)
Rotatable Bonds6
Topological Polar Surface Area126 Ų

Source: PubChem CID 16802114 .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Pyridazine-3-amine Preparation: 6-Chloropyridazin-3-amine undergoes nucleophilic substitution with 1H-pyrazole in the presence of a palladium catalyst.

  • Sulfonamide Coupling: The resultant 6-(1H-pyrazol-1-yl)pyridazin-3-amine reacts with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP).

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
1Pd(dba)₂, Xantphos, Cs₂CO₃, DMF, 110°C65%
2Pyridine, CH₂Cl₂, RT, 12 h78%

Stability and Reactivity

  • pH Sensitivity: The sulfonamide group hydrolyzes under strongly acidic (pH < 2) or alkaline (pH > 12) conditions.

  • Photostability: Decomposes upon prolonged UV exposure (λ = 254 nm), necessitating storage in amber vials .

Biological Activity and Mechanism

Enzymatic Inhibition

As a sulfonamide derivative, the compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. Competitive binding studies show an IC₅₀ of 1.2 μM against E. coli DHPS, comparable to sulfamethoxazole (IC₅₀ = 0.9 μM) .

Table 3: Antimicrobial Activity (MIC, μg/mL)

OrganismMIC (Compound)MIC (Sulfamethoxazole)
S. aureus (MRSA)168
E. coli (ESBL)3216
P. aeruginosa>64>64

Selectivity and Toxicity

  • Cytotoxicity: CC₅₀ > 100 μM in HEK-293 cells, indicating low mammalian cell toxicity.

  • CYP Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 12 μM), warranting drug-drug interaction studies .

Research Applications and Future Directions

Drug Development

Structural analogs of this compound are being explored for:

  • Anticancer Agents: Pyridazine derivatives exhibit kinase inhibitory activity (e.g., FLT3, EGFR) .

  • Antifolate Therapies: Modifications to the sulfonamide group may overcome resistance in Pneumocystis jirovecii infections .

Structure-Activity Relationship (SAR) Insights

  • Pyrazole Substitution: Replacing 1H-pyrazole with 1,2,4-triazole reduces DHPS affinity by 5-fold.

  • Methoxy Group: Removal decreases logP by 0.8 but abolishes activity against Gram-positive bacteria .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator